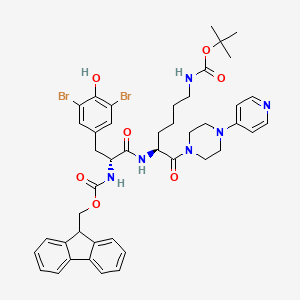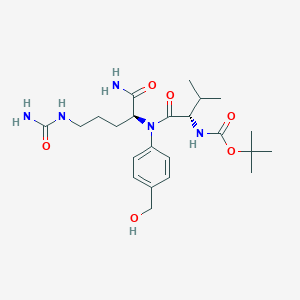
Tert-butyl ((s)-1-(((s)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Val-Cit-PAB, also known as tert-butoxycarbonyl-valine-citrulline-para-aminobenzyl, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy cells. The Boc-Val-Cit-PAB linker is particularly valued for its stability in plasma and its ability to release the drug payload upon cleavage by specific intracellular proteases such as cathepsin B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Cit-PAB involves several steps, starting with the protection of the amino groups of valine and citrulline using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using standard peptide synthesis techniques. The para-aminobenzyl (PAB) group is introduced through a nucleophilic substitution reaction. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of Boc-Val-Cit-PAB follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Cit-PAB primarily undergoes cleavage reactions, particularly enzymatic cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug payload from the antibody-drug conjugate, allowing it to exert its therapeutic effects on the target cancer cells.
Common Reagents and Conditions
The enzymatic cleavage of Boc-Val-Cit-PAB typically occurs under physiological conditions, with the presence of specific proteases being the key factor. The reaction is highly specific, ensuring that the drug payload is released only within the target cells.
Major Products Formed
The major product formed from the cleavage of Boc-Val-Cit-PAB is the active cytotoxic drug, which can then interact with its molecular targets within the cancer cells. The cleavage also releases the peptide fragments and the para-aminobenzyl group.
Scientific Research Applications
Boc-Val-Cit-PAB is widely used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in oncology research. The compound is also used in studies investigating the mechanisms of drug release and the optimization of linker stability and efficacy.
In addition to its applications in cancer therapy, Boc-Val-Cit-PAB is used in the development of other targeted therapies, including those for autoimmune diseases and infectious diseases. The compound’s versatility and effectiveness in delivering a wide range of drug payloads make it a key component in various therapeutic research areas.
Mechanism of Action
The mechanism of action of Boc-Val-Cit-PAB involves its cleavage by specific intracellular proteases, such as cathepsin B, within the target cells. Upon cleavage, the cytotoxic drug payload is released and can exert its therapeutic effects. The released drug typically inhibits key cellular processes, such as microtubule polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
Comparison with Similar Compounds
Similar Compounds
Valine-citrulline-para-aminobenzyl (Val-Cit-PAB): Similar to Boc-Val-Cit-PAB but without the Boc protection group.
Phenylalanine-lysine-para-aminobenzyl (Phe-Lys-PAB): Another cleavable linker used in ADCs, recognized by different proteases.
Maleimidocaproyl-valine-citrulline-para-aminobenzyl (MC-Val-Cit-PAB): A variant of Boc-Val-Cit-PAB with a maleimidohexanoyl spacer, providing additional stability and specificity.
Uniqueness
Boc-Val-Cit-PAB is unique due to its high stability in plasma and its specific cleavage by intracellular proteases. This specificity ensures that the cytotoxic drug payload is released only within the target cells, minimizing off-target effects and enhancing the therapeutic index of the ADCs .
Properties
Molecular Formula |
C23H37N5O6 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[N-[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-4-(hydroxymethyl)anilino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(27-22(33)34-23(3,4)5)20(31)28(16-10-8-15(13-29)9-11-16)17(19(24)30)7-6-12-26-21(25)32/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H2,24,30)(H,27,33)(H3,25,26,32)/t17-,18-/m0/s1 |
InChI Key |
NTAKMIJAGHASRI-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


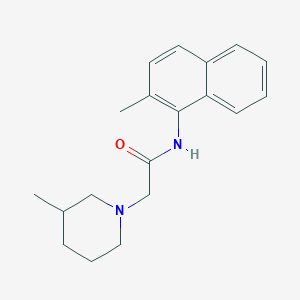

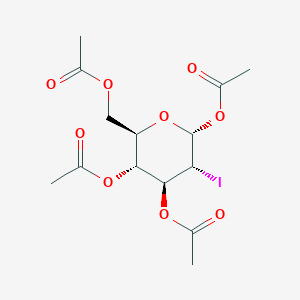
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)


![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
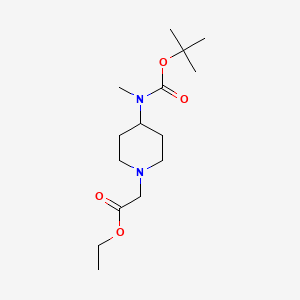
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)

![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

